Fmoc-D-Asp(OtBu)-OPfp

Übersicht

Beschreibung

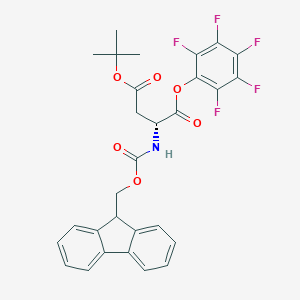

Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester: is a derivative of aspartic acid, an amino acid. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl ester protecting group, and a pentafluorophenyl ester group.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : Fmoc-D-Asp(OtBu) is a crucial building block in solid-phase peptide synthesis (SPPS). Its utility lies in its ability to facilitate the formation of complex peptide sequences with high efficiency.

Key Findings :

- Aspartimide Formation : The compound exhibits significantly lower aspartimide formation compared to other derivatives, which is critical for maintaining peptide integrity during synthesis. Studies have shown that using Fmoc-D-Asp(OtBu) leads to a reduction of aspartimide formation to about 1.65% per cycle, making it a preferred choice for sensitive sequences .

- Comparison with Other Protecting Groups : In comparative tests, Fmoc-D-Asp(OtBu) demonstrated superior performance in minimizing impurities related to aspartimide formation, enhancing the overall yield of target peptides .

| Protecting Group | Aspartimide Formation (%) | Yield Improvement (%) |

|---|---|---|

| Fmoc-D-Asp(OtBu) | 1.65 | 25 |

| Fmoc-D-Asp(OMpe) | 0.49 | Not specified |

| Fmoc-D-Asp(OBno) | 0.06 | Not specified |

Drug Development

Overview : The compound plays a significant role in drug design, particularly in developing neuroactive compounds aimed at treating neurological disorders.

Key Insights :

- Neuroactive Compounds : Modifications of Fmoc-D-Asp(OtBu) can lead to the discovery of new therapeutics targeting neurotransmitter pathways. Its structural versatility allows researchers to explore various pharmacological profiles, enhancing drug efficacy and specificity .

- Bioconjugation Applications : Fmoc-D-Asp(OtBu) is also employed in bioconjugation processes, facilitating the attachment of biomolecules for targeted drug delivery systems. This application is crucial for advancing personalized medicine approaches .

Neuroscience Research

Overview : In neuroscience, Fmoc-D-Asp(OtBu) is utilized to study neurotransmitter pathways and their implications in brain function.

Case Study :

- Mechanisms of Action : Research involving this compound has helped elucidate the mechanisms by which neuropeptides affect synaptic transmission and plasticity. Understanding these pathways is vital for developing treatments for conditions such as depression and anxiety disorders .

Bioconjugation and Targeted Delivery Systems

Overview : The ability of Fmoc-D-Asp(OtBu) to facilitate bioconjugation makes it an essential component in the development of targeted drug delivery systems.

Key Applications :

- Targeted Therapies : By enabling the attachment of therapeutic agents to specific cell types or tissues, this compound enhances the precision of drug delivery, reducing off-target effects and improving therapeutic outcomes .

- Imaging Agents : Recent studies have explored the use of derivatives of Fmoc-D-Asp(OtBu) as imaging agents in bone imaging applications, demonstrating its potential beyond traditional peptide synthesis .

Wirkmechanismus

Target of Action

Fmoc-D-Asp(OtBu)-OPfp is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid derivative , which means it is used to introduce D-aspartic acid residues into peptide chains . The primary target of this compound is the peptide chain itself, where it plays a crucial role in the formation of the peptide sequence .

Mode of Action

The compound works by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . This is achieved by introducing D-aspartic acid residues into the peptide sequence . The Fmoc group serves as a protective group that is removed later in the synthesis process .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of peptides . Peptides, in turn, are involved in numerous biological processes, including acting as hormones, neurotransmitters, and cell signaling molecules.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptide chains with D-aspartic acid residues

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and solvent conditions can influence the efficacy and stability of the compound during synthesis . .

Biochemische Analyse

Biochemical Properties

Fmoc-D-Asp(OtBu)-OPfp plays a significant role in biochemical reactions. It is used in the synthesis of peptides, where it interacts with various enzymes and proteins. The nature of these interactions is complex and depends on the specific context of the peptide synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The specific mechanisms of action depend on the context of the peptide synthesis and the other molecules involved .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester typically involves several steps:

Protection of the Amino Group: The amino group of D-aspartic acid is protected using the Fmoc group. This is achieved by reacting D-aspartic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl ester group. This is done by reacting the Fmoc-protected D-aspartic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Activation of the Carboxyl Group: The carboxyl group is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the Fmoc-D-aspartic acid tert-butyl ester with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods: Industrial production of Fmoc-D-aspartic acid tert-butyl ester pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using an acid such as trifluoroacetic acid.

Coupling Reactions: The pentafluorophenyl ester group facilitates the coupling of the compound with other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.

Coupling: N,N’-dicyclohexylcarbodiimide and pentafluorophenol for activation and coupling.

Major Products:

Deprotected Amino Acid: Removal of protecting groups yields D-aspartic acid.

Peptide Chains: Coupling reactions result in the formation of peptide chains with D-aspartic acid residues.

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-aspartic acid tert-butyl ester pentafluorophenyl ester: Similar structure but with L-aspartic acid instead of D-aspartic acid.

Fmoc-D-glutamic acid tert-butyl ester pentafluorophenyl ester: Similar structure but with glutamic acid instead of aspartic acid.

Fmoc-D-aspartic acid benzyl ester pentafluorophenyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.

Uniqueness:

Stereochemistry: The use of D-aspartic acid provides unique stereochemical properties compared to L-aspartic acid derivatives.

Protecting Groups: The combination of Fmoc, tert-butyl ester, and pentafluorophenyl ester groups offers specific protection and activation features, making it highly suitable for peptide synthesis.

Biologische Aktivität

Fmoc-d-Asp(otbu)-opfp is a derivative of aspartic acid that has gained attention in peptide synthesis and biological research due to its unique properties and applications. This compound serves as an important building block in the solid-phase peptide synthesis (SPPS) methodology, particularly for synthesizing peptides with reduced aspartimide formation. This article explores the biological activity of this compound, highlighting its role in peptide synthesis, stability, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc (9-fluorenylmethoxycarbonyl) : A protective group that prevents premature reactions during peptide synthesis.

- d-Asp (D-aspartic acid) : An amino acid that plays a crucial role in various biological processes.

- Otbu (tert-butyl ester) : A protective group that enhances the stability of the aspartic acid residue during synthesis.

- opfp (ortho-pyridyl disulfide) : A reactive group that facilitates selective coupling reactions.

The molecular weight of this compound is approximately 395.42 g/mol, with a purity level typically above 99% .

Peptide Synthesis

This compound is primarily utilized in SPPS due to its ability to minimize aspartimide formation, which is a common issue when synthesizing peptides containing aspartic acid. Aspartimide formation can lead to undesirable side products and reduced yield. Comparative studies have shown that using this compound results in significantly lower levels of aspartimide compared to other derivatives, such as Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH .

Table 1: Comparison of Aspartimide Formation

| Peptide Derivative | Aspartimide Formation (%) | Yield Increase (%) |

|---|---|---|

| This compound | <0.1% | +25% |

| Fmoc-Asp(OtBu)-OH | 5% | - |

| Fmoc-Asp(OMpe)-OH | 3% | - |

This table illustrates the effectiveness of this compound in maintaining peptide integrity during synthesis.

Stability and Reactivity

The stability of this compound under various conditions is another critical aspect of its biological activity. The Otbu group provides protection against hydrolysis, allowing for more extended reaction times without degradation. Additionally, the opfp moiety allows for selective coupling reactions with amines, making it suitable for synthesizing complex peptides with multiple functional groups .

Case Studies

- Synthesis of Neuroactive Peptides : In a study focusing on neuroactive peptides, researchers employed this compound to enhance the yield and purity of target peptides. The study demonstrated that using this derivative led to improved biological activity due to the preservation of functional groups essential for receptor binding .

- Antimicrobial Peptides : Another investigation involved the synthesis of antimicrobial peptides where this compound was used as a building block. The resulting peptides exhibited significant antimicrobial activity against various pathogens, highlighting the importance of this derivative in developing therapeutic agents .

Eigenschaften

IUPAC Name |

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYWJUBBXKYAMY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544413 | |

| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-75-7 | |

| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.